Abamine

説明

Synthesis Analysis

The synthesis of abamine involves the inhibition of the enzyme nine-cis-epoxycarotenoid dioxygenase (NCED), which is a crucial step in the abscisic acid (ABA) biosynthetic pathway in plants . Abamine acts as an ABA biosynthesis inhibitor, targeting NCED specifically. This compound has been shown to decrease the level of strigolactones in various plant species and reduce the germination rate of Orobanche minor seeds when co-grown with tobacco, indicating its potential utility in regulating strigolactone production . Additionally, the Heck-Matsuda reaction has been employed in the synthesis of abamine, demonstrating excellent regio- and stereochemical control, which is influenced by the coordinating groups present in the allylamine substrate .

Molecular Structure Analysis

The molecular structure of abamine is not directly discussed in the provided papers. However, the papers do discuss the molecular structures of related compounds and the importance of molecular interactions. For example, the synthesis of amine borane adducts (ABAs) involves the formation of B–N bonds, as evidenced by 11B NMR spectra, and the occurrence of dihydrogen bonds (DHBs) . These structural features are crucial for the stability and reactivity of the compounds. Similarly, the molecular structure of abamine would be expected to play a significant role in its interaction with NCED and its ability to inhibit the enzyme.

Chemical Reactions Analysis

Abamine's role in chemical reactions is primarily as an inhibitor of the ABA biosynthetic pathway. By targeting NCED, abamine interferes with the production of ABA, which is a plant hormone involved in various physiological processes . The synthesis of abamine itself involves the Heck-Matsuda reaction, which is a palladium-catalyzed process that allows for regio- and stereoselective arylation of allylamine derivatives . This reaction's regiocontrol is influenced by the distance between the olefin moiety and the carbonylic system in the allylamine substrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of abamine are not explicitly detailed in the provided papers. However, the stability of related compounds, such as amine borane adducts, is discussed, with thermal stability varying among different ABAs . For instance, didodecylamine borane is stable up to 173 °C, which suggests that the physical properties of abamine could also be an important factor in its application and effectiveness as an ABA biosynthesis inhibitor . The physical properties such as solubility, melting point, and stability under various conditions would be critical for its use in agricultural settings.

Case Studies and Applications

Abamine has been studied for its effects on strigolactone levels in plants. The reduction in strigolactone production has implications for the germination of parasitic plant seeds, such as those of Orobanche minor . This indicates that abamine could be used in agricultural practices to control parasitic plant populations, which can have a significant impact on crop yields. The synthesis methods developed for abamine and related compounds also have broader applications in the synthesis of advanced materials and bioactive compounds .

科学的研究の応用

Abamine in Plant Stress Response and Development

- Abamine, identified as an inhibitor of 9-cis-epoxycarotenoid dioxygenase (NCED) in abscisic acid (ABA) biosynthesis, plays a significant role in plant stress response and development. It is a competitive inhibitor of NCED and affects processes like stomatal closure and drought tolerance in plants (Han et al., 2004).

Abamine in Strigolactone Production Regulation

- Abamine has potential as a scaffold for developing specific regulators of strigolactone production. Its impact on strigolactone levels in various plant species and its influence on the germination rate of Orobanche minor seeds co-grown with tobacco were observed (Kitahata et al., 2011).

Abamine in ABA Action Mechanisms

- AbamineSG, a derivative of abamine, has been identified as a more potent and specific inhibitor of ABA biosynthesis than abamine, offering insights into ABA action mechanisms in plants under osmotic stress (Kitahata et al., 2006).

Abamine's Role in Nodulation and Nitrogen Fixation

- In legumes, abamine treatment enhances root nodule number and nitrogen fixation by reducing the endogenous ABA concentration, which is a negative regulator of these processes (Tominaga et al., 2009); (Suzuki et al., 2004).

Abamine in Enhancing Plant Resistance to Metals

- Abamine's influence on the development of apoplastic barriers in roots of Sedum alfredii affects cadmium uptake, highlighting its role in modulating plant resistance to toxic metals (Tao et al., 2019).

Abamine in Response to Drought Tolerance in Plants

- In different populations of Populus davidiana, abamine application under various water conditions demonstrated its role in controlling plant growth, gas exchange, endogenous ABA concentration, and drought tolerance (Li et al., 2004).

特性

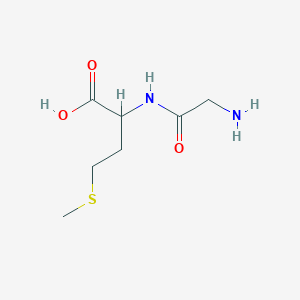

IUPAC Name |

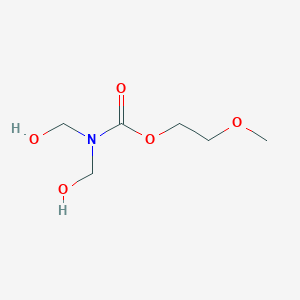

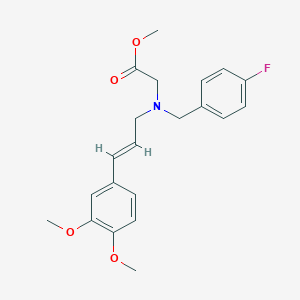

methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17/h4-11,13H,12,14-15H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDWSQWMXACHHN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CCN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/CN(CC2=CC=C(C=C2)F)CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。